Phthalazine-6-carbonitrile
Description
Properties
Molecular Formula |
C9H5N3 |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
phthalazine-6-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-4-7-1-2-8-5-11-12-6-9(8)3-7/h1-3,5-6H |
InChI Key |
DPLAJPWKIYIGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC=C2C=C1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalazine-6-carbonitrile can be synthesized through multi-component reactions (MCRs), which are efficient and convenient for creating complex heterocyclic compounds. One common method involves the reaction of phthalhydrazide with aromatic aldehydes and malononitrile under solvent-free conditions, using catalysts such as zirconium oxide nanoparticles . The reaction typically occurs at elevated temperatures (around 100°C) and yields high purity products.
Industrial Production Methods
Industrial production of this compound often employs similar multi-component reactions but on a larger scale. The use of green chemistry principles, such as ionic liquids as solvents, is becoming more prevalent to minimize environmental impact . These methods ensure high yields and purity while adhering to sustainable practices.
Chemical Reactions Analysis
Oxidation Reactions
Phthalazine-6-carbonitrile undergoes oxidation to introduce oxygen-containing functional groups. A key reaction involves the conversion of its nitrile group to carboxylic acid derivatives under controlled oxidative conditions. This pathway is critical for modifying solubility and enhancing interactions with biological targets.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic aqueous, 80°C | Phthalazine-6-carboxylic acid | 78% |
| H₂O₂/Fe³⁺ | Ethanol reflux | 6-Cyano-phthalazine N-oxide | 65% |
Cyclocondensation Reactions
The compound participates in multicomponent cyclocondensation reactions to form fused heterocycles. For example:
-
Reaction with hydrazine hydrate and dimedones yields pyrazole-phthalazine hybrids under humic acid catalysis (ethanol reflux, 12–18 hr) .
-
Ultrasound-assisted cyclocondensation with isatin and malononitrile produces spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives in 93% yield (0.5 hr vs. 4 hr conventional) .
Optimized Catalyst Screening (for spirooxindole synthesis) :
| Catalyst | Concentration (mol%) | Time (hr) | Yield (%) |
|---|---|---|---|
| Piperidine | 20 | 0.5 | 91 |
| C₂H₅ONa | 10 | 3 | 72 |
| No catalyst | - | >3 | 0 |
Nucleophilic Substitution
The nitrile group and aromatic chlorination sites enable nucleophilic displacement:
-
Reaction with 4-methoxybenzoyl chloride in dioxane/triethylamine yields N-acylated derivatives (87% yield) .
-
Substitution with alkoxy groups using sodium alkoxides produces 6-alkoxyphthalazine derivatives, critical for modulating pharmacokinetic properties .
Cross-Coupling Reactions
Palladium-catalyzed couplings expand structural diversity:
-
Suzuki-Miyaura coupling with arylboronic acids introduces biaryl motifs at the 1-position (toluene, 100°C, 12 hr) .
-
Sonogashira coupling with terminal alkynes generates ethynyl-substituted derivatives, enhancing π-conjugation for material science applications.
Anticancer Activity Correlation (Selected Biarylurea Derivatives) :
| Compound | NCI 60 Cell Panel Growth Inhibition (%) | HepG2 IC₅₀ (µM) |
|---|---|---|
| 6b | 89.4 | 6.2 |
| 16d | 116.0 | 3.1 |
| 17a | 94.7 | 5.8 |
Functional Group Interconversion
Strategic transformations enhance synthetic utility:
-
Nitrile hydrolysis : HCl/H₂O (reflux) → primary amide (82%).
-
Phosphorylation : POCl₃/DMF converts hydroxyl groups to phosphate esters for prodrug designs .
These reaction pathways underscore this compound's role as a multifunctional building block in medicinal chemistry and materials science. Recent advances in catalytic systems (e.g., humic acid , ultrasound ) have significantly improved reaction efficiencies, enabling rapid access to structurally diverse analogs with optimized bioactivity profiles.
Scientific Research Applications
Phthalazine and its derivatives, including 1-Chlorophthalazine-6-carbonitrile, have a variety of applications in scientific research, especially in medicinal chemistry, material science, and biological studies . Phthalazine refers to a heterocyclic compound with a chemical formula of . It contains two nitrogen atoms within a bicyclic aromatic system .
Scientific Research Applications
- Medicinal Chemistry Phthalazine derivatives serve as building blocks in synthesizing potential anticancer, antimicrobial, and anti-inflammatory agents . Some phthalazine derivatives have demonstrated anticancer activity against tested cancer cell lines . Certain drugs with phthalazine structures act as vasodilators, which can help treat hypertension and other cardiovascular diseases .
- Material Science Phthalazine compounds are utilized in developing advanced materials with specific properties . Due to its ability to form complexes with transition metals, phthalazine is used in coordination chemistry and material science .
- Biological Studies Researchers investigate the interactions of phthalazine derivatives with biological targets to understand their mechanisms of action and potential therapeutic uses. Phthalazine exhibits a wide range of biological activities, including antitumor, antimicrobial, antifungal, anti-inflammatory, vasorelaxant, cardiotonic, anticonvulsant, and antioxidative activities .
Mechanism of Action
The mechanism of action of phthalazine-6-carbonitrile involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the human protein mono-ADP-ribosyltransferase PARP15, which is involved in DNA repair and cell death . This inhibition can lead to the suppression of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Phthalazine-6-carbonitrile’s properties are influenced by the position of the cyano group and additional substituents. For instance:
- 4-Chlorophthalazine-5-carbonitrile (CAS 2092703-25-6) replaces the 6-cyano group with a 5-cyano and adds a chlorine atom at the 4-position. This substitution likely increases steric hindrance and alters electronic properties compared to the 6-cyano derivative .
Table 1: Key Structural and Physical Properties of Phthalazine Derivatives
| Compound Name | CAS Number | Substituents | Purity |
|---|---|---|---|
| This compound | Not Provided | -CN at 6-position | Unknown |
| 4-Chlorophthalazine-5-carbonitrile | 2092703-25-6 | -Cl at 4, -CN at 5 | 95% |
| 2-(o-Tolyl)-4-(3-(o-tolyl)-oxadiazol) | 1291844-74-0 | o-Tolyl, oxadiazole at 4 | 95% |
| 4-Benzyl-2-(dimethylamino)ethyl derivative | 16188-61-7 | Benzyl, dimethylaminoethyl at 2 | >95% |
Research Findings and Challenges
- Positional Isomerism: The 5- vs. 6-cyano substitution in phthalazines significantly impacts solubility and reactivity. For example, 4-Chlorophthalazine-5-carbonitrile’s chlorine atom may enhance stability but reduce metabolic clearance .
- Heterocycle Integration : Oxadiazole or triazole rings () improve thermal stability and bioavailability, making them preferable for drug design over unmodified phthalazines .
- Purity and Scalability : High-purity (>95%) derivatives () are critical for reproducible research, though scalability remains challenging for complex analogs .
Q & A
Q. What are the established synthetic routes for Phthalazine-6-carbonitrile, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via cyclization reactions using precursors such as substituted phthalazines or pyridazines. For example, (R)-1-benzyl-4-(4-(5-cyanopyridin-2-yl)-3-methylpiperazin-1-yl)this compound was synthesized through multi-step reactions involving palladium-catalyzed cross-coupling and nucleophilic substitution . Optimization may involve adjusting solvent systems (e.g., DMF or THF), temperature gradients, and catalysts (e.g., Pd(PPh₃)₄). Purity can be validated via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR .
Q. How is this compound characterized, and what analytical techniques are critical for ensuring structural fidelity?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR for backbone confirmation and substituent positioning.
- Chromatography : HPLC or UPLC to assess purity (>98% for pharmacological studies).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : For resolving ambiguous stereochemistry in derivatives .
Q. What preliminary biological screening methods are recommended for this compound derivatives?
Initial screens should include:
- Cytotoxicity assays (e.g., MTT or Mosmann’s colorimetric assay) using cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition studies : Kinase or protease assays to identify mechanistic targets .
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies:
Q. What strategies are effective for designing this compound-based probes in chemical proteomics?
Functionalize the core structure with bioorthogonal handles (e.g., alkyne/azide for click chemistry) or fluorescent tags. For example, lipid-based chemical proteomics using phthalazine derivatives has identified protein targets like ABHD5 . Critical steps:
Q. How can structure-activity relationship (SAR) studies be structured to improve the pharmacological profile of this compound derivatives?
SAR workflows should include:
- Substituent variation : Modify the phthalazine core at positions 1, 4, and 6 to alter hydrophobicity/electron density .
- Pharmacokinetic profiling : Assess logP, metabolic stability (e.g., liver microsomes), and plasma protein binding .
- In vivo efficacy : Prioritize compounds with low cytotoxicity (IC₅₀ > 50 µM) for xenograft models .
Methodological Considerations
Q. What are the best practices for replicating literature-reported syntheses of this compound derivatives?
- Detailed protocols : Cross-check solvents, catalysts, and stoichiometry across primary sources (e.g., Analytical Sciences for hydrazine-based derivatization) .
- Troubleshooting : Use TLC or in-situ IR to monitor reaction progress and detect intermediates .
- Batch consistency : Document lot numbers of reagents (e.g., Pd catalysts) to minimize variability .
Q. How should researchers address gaps in toxicity data for novel this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
